molecular formula C14H14Br2N2 B14124236 3,5-Dibromo-N-mesitylpyridin-2-amine

3,5-Dibromo-N-mesitylpyridin-2-amine

Cat. No.: B14124236
M. Wt: 370.08 g/mol
InChI Key: QRXVGONLPFJAJA-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-mesitylpyridin-2-amine is a chemical compound with the molecular formula C12H12Br2N2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring and a mesityl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N-mesitylpyridin-2-amine typically involves the bromination of N-mesitylpyridin-2-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N-mesitylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

    Reduction Products: Reduction can yield amine derivatives with different degrees of saturation.

Scientific Research Applications

3,5-Dibromo-N-mesitylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N-mesitylpyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine atoms and the mesityl group can influence the binding affinity and specificity of the compound towards its target. The exact pathways involved can vary based on the biological system and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-N-mesitylpyridin-2-amine is unique due to the presence of the mesityl group, which can significantly alter its chemical properties and reactivity compared to other dibromopyridine derivatives. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H14Br2N2

Molecular Weight

370.08 g/mol

IUPAC Name

3,5-dibromo-N-(2,4,6-trimethylphenyl)pyridin-2-amine

InChI

InChI=1S/C14H14Br2N2/c1-8-4-9(2)13(10(3)5-8)18-14-12(16)6-11(15)7-17-14/h4-7H,1-3H3,(H,17,18)

InChI Key

QRXVGONLPFJAJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=N2)Br)Br)C

Origin of Product

United States

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